(S)-TNG260

Epigenetics Immuno-oncology HDAC inhibition

STK11-mutant tumor research requires CoREST-selective HDAC1 inhibition devoid of pan-HDAC hematologic toxicity. (S)-TNG260 is the active stereoisomer of TNG260, a first-in-class CoreDAC inhibitor with 500-fold CoREST selectivity and 10-fold HDAC1-over-HDAC3 isoform specificity. • Reverses anti-PD-1 resistance in STK11-deficient models • Reduces intratumoral neutrophil infiltration; promotes immune-mediated killing • Clinically validated (NCT05887492 Phase 1/2) for translational biomarker studies • ≥98% purity; global stock available for immediate dispatch

Molecular Formula C20H18FN3O2S
Molecular Weight 383.4 g/mol
Cat. No. B10861499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-TNG260
Molecular FormulaC20H18FN3O2S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N
InChIInChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m0/s1
InChIKeyJPFMYSJUFUEHBI-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-TNG260: CoREST-Selective HDAC1 Inhibitor for STK11-Mutant Cancer


(S)-TNG260 (CAS: 2935964-93-3) is the active stereoisomer of TNG260, a first-in-class, orally bioavailable small-molecule inhibitor of the CoREST (Co-repressor of RE1 Silencing Transcription) selective deacetylase complex [1][2]. This compound selectively inhibits histone deacetylase 1 (HDAC1) within the CoREST complex, distinguishing it from pan-HDAC inhibitors that broadly target multiple HDAC isoforms and complexes [1]. (S)-TNG260 is being developed as a targeted therapeutic strategy to overcome anti-PD-1 immunotherapy resistance driven by loss-of-function mutations in the STK11 (LKB1) tumor suppressor gene [3].

(S)-TNG260: Differentiation from Pan-HDAC and CoreDAC Inhibitors


In-class substitution of (S)-TNG260 with alternative HDAC inhibitors or other CoREST-targeting compounds is not scientifically valid due to fundamental differences in complex selectivity, isoform specificity, and functional outcomes. Pan-HDAC inhibitors (e.g., vorinostat, panobinostat) broadly inhibit multiple HDAC isoforms across various transcriptional corepressor complexes (NuRD, Sin3, NCoR, CoREST), resulting in significant hematologic toxicity that limits their therapeutic window [1]. Conversely, alternative CoreDAC inhibitors such as corin exhibit dual LSD1/HDAC1 pharmacology, introducing pleiotropic effects unrelated to the STK11-driven resistance mechanism validated for TNG260 [2]. (S)-TNG260 is specifically engineered to inhibit the CoREST-HDAC1 axis while sparing HDAC3-containing complexes (e.g., NCoR) and other HDAC1-containing complexes (NuRD, Sin3), a selectivity profile that cannot be replicated by generic HDAC inhibitors [3].

(S)-TNG260: Comparator Evidence for Procurement


CoREST Complex Selectivity vs. Non-Selective HDAC Inhibitors

(S)-TNG260 (as the active isomer of TNG260) displays 500-fold selectivity for the CoREST complex compared to other HDAC1-containing transcriptional corepressor complexes, namely NuRD and Sin3 [1]. This contrasts with non-selective HDAC inhibitors (e.g., vorinostat, panobinostat) that do not discriminate between CoREST, NuRD, Sin3, or NCoR complexes, leading to broad transcriptional dysregulation and dose-limiting bone marrow toxicity [2].

Epigenetics Immuno-oncology HDAC inhibition

HDAC1 Selectivity Over HDAC3 vs. Pan-HDAC Inhibitors

(S)-TNG260 (via TNG260) inhibits HDAC1 with 10-fold selectivity over HDAC3 in cellular assays . This isoform selectivity spares the HDAC3-containing NCoR complex, which is essential for normal hematopoietic function [1]. In contrast, pan-HDAC inhibitors such as vorinostat (SAHA) inhibit HDAC1 and HDAC3 with comparable potency (IC50 values typically within 2- to 3-fold), resulting in cumulative hematologic toxicity that frequently necessitates dose reductions or treatment interruptions [2].

HDAC isoform selectivity Class I HDAC Therapeutic window

CoREST-HDAC1 Inhibition Without LSD1 Activity vs. Corin

Unlike corin—a dual LSD1/HDAC1 inhibitor that targets the CoREST complex with LSD1 Ki(inact) = 110 nM and HDAC1 IC50 = 147 nM [1]—(S)-TNG260 is a pure CoREST-HDAC1 inhibitor with no reported LSD1 inhibitory activity . Corin's dual pharmacology introduces H3K4 demethylation inhibition (via LSD1) alongside histone acetylation effects, complicating mechanistic interpretation in STK11-mutant models [1]. (S)-TNG260 provides clean, CoREST-HDAC1-restricted pharmacology specifically validated for reversing anti-PD-1 resistance driven by STK11 loss [2].

CoreDAC inhibitor LSD1 Target specificity

Reversal of STK11-Driven Anti-PD-1 Resistance vs. Entinostat

(S)-TNG260 (via TNG260) has been functionally validated to reverse anti-PD-1 resistance driven by STK11 deletion in preclinical models, demonstrating significant tumor regression when combined with α-PD-1 in STK11-mutant MC38 tumor-bearing mice [1]. In contrast, the class I HDAC inhibitor entinostat (MS-275), while showing some immunomodulatory effects, has not demonstrated comparable efficacy in reversing STK11-specific immunotherapy resistance, with clinical activity in this genetically defined population remaining unvalidated [2]. (S)-TNG260 reduces intratumoral neutrophil infiltration and promotes immune-mediated cell killing, effects that are mechanistically linked to CoREST-HDAC1 inhibition [3].

Immunotherapy resistance STK11 mutation Tumor microenvironment

Bone Marrow Toxicity Profile vs. Pan-HDAC Inhibitors

In preclinical models, (S)-TNG260 (via TNG260) demonstrates lower toxicity to bone marrow cells compared to non-selective HDAC inhibitors . This reduced hematologic toxicity is attributed to its CoREST-restricted mechanism that spares HDAC3-containing NCoR complexes critical for normal hematopoiesis [1]. Non-selective HDAC inhibitors, by contrast, induce dose-limiting thrombocytopenia, neutropenia, and anemia due to pan-inhibition of class I HDACs across multiple corepressor complexes [2].

Hematologic toxicity Therapeutic index Preclinical safety

Clinical Development Status vs. Alternative CoreDAC Inhibitors

(S)-TNG260 is the first CoREST-selective deacetylase inhibitor to advance into clinical development for cancer treatment, with an active Phase 1/2 clinical trial (NCT05887492) evaluating its combination with pembrolizumab in STK11-mutated advanced solid tumors [1]. While alternative CoreDAC inhibitors such as corin and JBI-802 have been reported preclinically, none have progressed to clinical evaluation in the STK11-mutant oncology indication at the time of this analysis [2][3]. This first-in-class clinical positioning provides a unique translational bridge that preclinical-only comparators cannot offer [4].

Clinical translation STK11-mutant solid tumors Phase 1/2 trial

(S)-TNG260: Validated Research Applications


Reversal of Anti-PD-1 Resistance in STK11-Mutant Models

Investigators requiring a CoREST-selective HDAC1 inhibitor to reverse anti-PD-1 resistance specifically in STK11-deficient tumors should procure (S)-TNG260. This compound has demonstrated durable tumor regression in STK11-mutant MC38 syngeneic mouse models when combined with α-PD-1 therapy [1]. This application is supported by evidence of reduced intratumoral neutrophil infiltration and enhanced immune-mediated cell killing, effects that are not reliably reproduced by pan-HDAC inhibitors or dual LSD1/HDAC1 agents such as corin [2]. (S)-TNG260 provides the validated tool compound for interrogating the CoREST-HDAC1 axis in immunotherapy-resistant, genetically defined tumor models [1].

CoREST-HDAC1 Selectivity Profiling with Reduced Hematologic Toxicity

For studies requiring dissection of CoREST complex-specific epigenetic regulation without confounding inhibition of NuRD, Sin3, or NCoR complexes, (S)-TNG260 is the appropriate procurement choice. Its 500-fold CoREST complex selectivity and 10-fold HDAC1-over-HDAC3 isoform selectivity enable clean interrogation of the CoREST-HDAC1 axis [1]. This selectivity translates to reduced bone marrow toxicity in preclinical models compared to non-selective HDAC inhibitors, making (S)-TNG260 particularly valuable for long-term in vivo studies and combination regimens where cumulative hematologic toxicity would otherwise confound interpretation [2].

Translational Biomarker Development for STK11-Mutant Tumors

(S)-TNG260 is the only CoREST-selective deacetylase inhibitor with active Phase 1/2 clinical development in STK11-mutated advanced solid tumors (NCT05887492) [1]. Researchers engaged in translational biomarker discovery, pharmacodynamic assay development, or patient stratification strategies for STK11-mutant cancers should select (S)-TNG260 to ensure direct clinical relevance of their preclinical findings . Alternative CoreDAC inhibitors (e.g., corin, JBI-802) lack this clinical validation bridge, limiting the translational applicability of mechanistic studies conducted with those compounds [2][3].

Single-Target CoREST-HDAC1 Pharmacology for Immuno-Oncology

When the research objective demands unambiguous attribution of phenotypic effects to CoREST-HDAC1 inhibition—without the confounding influence of LSD1 inhibition or off-target HDAC complex engagement—(S)-TNG260 should be procured over dual-target agents such as corin [1]. Corin's concurrent LSD1 inhibitory activity (Ki = 110 nM) introduces H3K4 demethylation effects that complicate mechanistic interpretation in STK11-mutant models . (S)-TNG260, as a pure CoREST-HDAC1 inhibitor, eliminates this pharmacological confounder, enabling rigorous genotype-specific mechanistic studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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